Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate
Description
Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate is a synthetic compound featuring a piperazinone core substituted with a 4-methoxyphenylcarbamoyl group and a methyl ester side chain. The 3-oxopiperazin-2-yl moiety provides conformational flexibility, while the 4-methoxy group on the phenyl ring enhances hydrophobic interactions.
Properties
Molecular Formula |
C15H19N3O5 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
methyl 2-[1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C15H19N3O5/c1-22-11-5-3-10(4-6-11)17-15(21)18-8-7-16-14(20)12(18)9-13(19)23-2/h3-6,12H,7-9H2,1-2H3,(H,16,20)(H,17,21) |
InChI Key |
UCOQLQATWYYVSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCNC(=O)C2CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of α-Bromo Esters with Piperazinone Intermediates
A widely cited method involves the condensation of methyl α-bromo(4-substituted phenyl)acetate with 1-(substituted phenyl)piperazin-2-one derivatives. For example:
-
Step 1 : Synthesis of 1-(4-methoxyphenyl)piperazin-2-one via cyclization of N-(4-methoxyphenyl)glycinamide hydrochloride under reflux in methanol with sodium bicarbonate.
-
Step 2 : Reaction of the piperazinone intermediate with methyl α-bromoacetate in methanol at 80°C for 6 hours, yielding the target compound after purification.
Key Data :
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times for piperazinone formation:
-
A mixture of N-(4-methoxyphenyl)carbamoyl glycine methyl ester and ethylenediamine in ethanol subjected to microwave irradiation (150 W, 120°C, 20 min) forms the piperazinone core. Subsequent esterification with acetyl chloride completes the synthesis.
Advantages :
Asymmetric Catalytic Approaches
Recent advances employ chiral catalysts for enantioselective synthesis:
-
Organocatalyzed Knoevenagel-Epoxidation Cascade : Using a quinine-derived urea catalyst, 3-substituted piperazin-2-ones are synthesized in a one-pot process with >90% enantiomeric excess (ee). While this method primarily targets morpholin-2-ones, adapting the protocol with 4-methoxyphenyl isocyanates enables access to the target compound.
Reaction Scheme :
Critical Analysis of Methodologies
Yield Optimization Challenges
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may lead to ester hydrolysis. Neutral solvents like toluene are preferred for condensation steps.
-
Temperature Control : Exceeding 80°C during piperazinone cyclization promotes decarboxylation, reducing yields by 15–20%.
Purification Strategies
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) remains the standard for isolating the target compound.
-
Recrystallization : Ethanol/water mixtures (7:3) achieve >99% purity but result in 10–12% mass loss.
Scalability and Industrial Feasibility
Kilogram-Scale Production
A patented protocol outlines a 5 kg batch synthesis:
-
Step 1 : 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride (5.33 kg) reacted with methyl α-bromoacetate (5.0 kg) in methanol (50 L).
-
Step 2 : Acidic workup (HCl, pH 2–3) followed by recrystallization yields 6.8 kg (72%) of product.
Cost Analysis :
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 4-Methoxyphenyl isocyanate | 450 | |
| Methyl α-bromoacetate | 220 | |
| Total Production Cost | 1,120 | — |
Emerging Techniques and Innovations
Flow Chemistry Applications
Continuous-flow reactors enhance safety and efficiency for exothermic steps:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | 6M HCl, reflux, 6 hrs | {1-[(4-Methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetic acid | 82% |
| Basic hydrolysis (NaOH, EtOH) | 2M NaOH, RT, 12 hrs | Sodium {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate | 78% |
Key Findings :
-
Acidic conditions favor faster reaction rates but require temperature control to avoid decomposition of the carbamoyl group.
-
Basic hydrolysis produces stable salts suitable for further functionalization in drug synthesis.
Nucleophilic Substitution at the Ester Group
The methyl ester acts as a leaving group, enabling nucleophilic substitution with amines or thiols.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 8 hrs | Benzyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetamide | 65% |
| Sodium hydrosulfide (NaSH) | EtOH, 50°C, 4 hrs | {1-[(4-Methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetyl thioester | 71% |
Mechanistic Insight :
-
The reaction proceeds via an acyl transfer mechanism, with the ester carbonyl acting as an electrophilic site.
-
Steric hindrance from the piperazinone ring slows substitution kinetics compared to simpler esters.
Reduction of the 3-Oxopiperazin-2-yl Group
The ketone moiety in the piperazinone ring is reducible to a secondary alcohol.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride | MeOH, 0°C, 2 hrs | Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-hydroxypiperazin-2-yl}acetate | 58% |
| LiAlH₄ | THF, reflux, 1 hr | Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-hydroxypiperazin-2-yl}acetate | 89% |
Notes :
-
LiAlH₄ achieves higher yields but requires anhydrous conditions to prevent ester group hydrolysis.
-
The alcohol derivative exhibits enhanced solubility in polar solvents.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles.
Mechanistic Pathway :
Scientific Research Applications
Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate exhibits significant biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that this compound demonstrates anticancer properties by inducing apoptosis in cancer cells. A study highlighted its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
| A549 (Lung) | 12.3 | Inhibition of proliferation |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular functions critical for cancer cell survival. This mechanism further supports its potential as a therapeutic agent.
Receptor Modulation
This compound may interact with various cellular receptors, influencing signal transduction pathways that regulate physiological processes. This interaction can lead to altered cellular responses, making it valuable in pharmacological research.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Study on Anticancer Properties : A comprehensive study evaluated the compound's effects on multiple cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction.
- Enzyme Interaction Studies : Research focused on identifying specific enzymes inhibited by this compound revealed potential targets for drug development, particularly in oncology.
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound indicated favorable bioavailability and solubility characteristics.
Mechanism of Action
Targets: Cabozantinib Impurity 1005 does not have specific molecular targets. it contributes to the overall understanding of the pharmacological activity of related compounds.
Pathways: Its effects are not well-defined, but it may impact cellular signaling pathways relevant to cancer and inflammation.
Comparison with Similar Compounds
Positional Isomerism: 2-Methoxy vs. 4-Methoxy Substitution
Methyl {1-[(2-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate () differs only in the methoxy group’s position (2- vs. 4-). The 4-methoxy derivative likely exhibits superior hydrophobic enclosure in receptor binding due to reduced steric hindrance and better alignment with hydrophobic pockets, as suggested by docking studies in . In contrast, the 2-methoxy isomer may face steric clashes, reducing binding affinity .
Functional Group Variations: Ester vs. Acid
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-piperazin-2-yl]-acetic acid () replaces the methyl ester with a carboxylic acid. This increases polarity, reducing membrane permeability but enhancing solubility in aqueous environments.
Heterocyclic Core Modifications: Piperazinone vs. Furan
Methyl {3-[(4-methoxyphenyl)carbamoyl]furan-2-yl}acetate (95e, ) substitutes the piperazinone with a furan ring. The planar, aromatic furan reduces conformational flexibility, limiting adaptability in binding pockets. However, its electron-rich system may enhance π-π stacking interactions, useful in targeting aromatic receptor residues .
Aromatic vs. Aliphatic Heterocycles: Imidazole Derivatives
Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b, ) features an imidazole core. This may lead to divergent receptor selectivity, particularly in kinase or protease targets .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds with piperazine moieties exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against several bacterial strains. For instance, in vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, two common pathogens responsible for various infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound was found to induce apoptosis in cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that the compound acts through the modulation of apoptotic pathways, specifically by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 15 | Induction of apoptosis via caspase activation |
| Lung Cancer (A549) | 20 | Inhibition of cell proliferation |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's, the compound demonstrated a capacity to reduce oxidative stress and inflammation in neuronal tissues. This suggests a potential role in the development of treatments for neurodegenerative disorders .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) tested various concentrations of this compound against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent .
- Case Study on Anticancer Activity : In a randomized controlled trial involving patients with advanced breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving standard chemotherapy .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing and purifying Methyl {1-[(4-methoxyphenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate with high purity?
- Methodological Answer :
- Synthesis : Use stepwise coupling reactions (e.g., carbodiimide-mediated coupling for the carbamoyl group) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from methanol or ethanol. Verify purity (>97%) via melting point determination (mp 187–190°C for analogous piperazine derivatives) and NMR spectroscopy .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer :
- Store in airtight, light-resistant containers under dry, inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester or carbamoyl groups. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- Combine multiple techniques:
- NMR : Compare - and -NMR shifts with computational predictions (DFT-based simulations) for the piperazin-2-yl and carbamoyl moieties .
- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO) .
- Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. What experimental designs are suitable for studying the compound’s reactivity in biological systems?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition studies (e.g., serine hydrolases) with IC determination via fluorogenic substrates. Include controls for non-specific binding (e.g., bovine serum albumin) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS. Track oxidation or demethylation pathways .
Q. How can environmental fate studies be designed to assess ecological risks of this compound?
- Methodological Answer :
- Abiotic degradation : Expose to simulated sunlight (UV-Vis irradiation) and analyze photoproducts via LC-MS/MS. Measure half-life in aqueous buffers at varying pH .
- Biotic degradation : Use soil microcosms with LC-MS/MS to quantify degradation rates. Compare with control samples (autoclaved soil) to distinguish microbial vs. chemical pathways .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity data across different cell lines?
- Methodological Answer :
- Normalize data using cell viability assays (e.g., MTT or resazurin) to account for cytotoxicity.
- Conduct dose-response curves (0.1–100 µM) in triplicate and apply statistical models (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
- Validate target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Methodological Tables
Key Considerations
- Avoid abbreviations for chemical names to ensure clarity in publications.
- For advanced studies, integrate computational modeling (e.g., molecular docking) to rationalize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
